REACTION_CXSMILES
|
[K].C1(O)(C)C=CC=CC1C.C([O:13][C:14]1[CH:19]=[C:18]([CH3:20])[CH:17]=[CH:16][C:15]=1[CH3:21])=O>>[C:14]1([OH:13])[C:15]([CH3:21])=[CH:16][CH:17]=[C:18]([CH3:20])[CH:19]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
xylenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C=CC=C1)C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OC1=C(C=CC(=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=C(C1)C)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |